molecular formula C12H16N2O6 B14759474 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

カタログ番号: B14759474
分子量: 284.26 g/mol
InChIキー: NWNCURZHPMUJOS-DTHBNOIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a nucleoside analog characterized by a pyrimidine-2,4-dione base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural features include:

  • Allyl group at the 5′-position of the THF ring, introducing unsaturated hydrocarbon reactivity.
  • Hydroxymethyl and hydroxyl groups at the 3′, 4′, and 5′ positions, enabling hydrogen bonding and solubility.
  • Stereochemical specificity (2R,3R,4S,5R configuration), critical for biological interactions.

This compound is hypothesized to exhibit antiviral or anticancer activity due to its structural similarity to uridine derivatives, which interfere with nucleic acid synthesis .

特性

分子式

C12H16N2O6

分子量

284.26 g/mol

IUPAC名

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1

InChIキー

NWNCURZHPMUJOS-DTHBNOIPSA-N

異性体SMILES

C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO

正規SMILES

C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO

製品の起源

United States

準備方法

Detailed Synthetic Routes for 5-Allyl Uridine Preparation

Route A: Via Protected Uridine Derivatives

This synthetic pathway involves sequential protection, modification, and deprotection steps to achieve selective functionalization at the 5-position of the ribose ring.

Synthesis Protocol for Protected Intermediates

Step 1: Selective Protection of 2',3'-Hydroxyl Groups

Uridine + 2,2-dimethoxypropane → 2',3'-O-isopropylidene uridine

The reaction is typically performed in acetone with catalytic p-toluenesulfonic acid. This selective protection exploits the higher reactivity of vicinal diols to form a cyclic acetal, leaving the 5'-hydroxyl group free for subsequent modification.

Step 2: Protection of 5'-Hydroxyl Group

2',3'-O-isopropylidene uridine + tert-butyldimethylsilyl chloride → 2',3'-O-isopropylidene-5'-O-TBDMS-uridine

Protection of the 5'-hydroxyl with a silyl group provides a stable intermediate for subsequent C5 functionalization.

Step 3: Oxidative Ring Opening and Aldehyde Formation

The protected uridine undergoes oxidative cleavage of the C4'-C5' bond to generate an aldehyde at the C4' position while maintaining the connection to the uracil base.

Step 4: Allylation of Aldehyde

Aldehyde intermediate + allylmagnesium bromide → 5-allyl derivative

The addition of allylmagnesium bromide to the aldehyde introduces the allyl group with control of stereochemistry through chelation control.

Step 5: Cyclization and Deprotection

5-allyl intermediate → 5-allyl-uridine (final product)

Cyclization followed by removal of protecting groups yields the target compound with the required stereochemistry.

Reaction Conditions and Parameters

Table 1: Reaction Conditions for Key Steps in Route A

Step Reagents Solvent Temperature Time Yield (%)
Protection 2,2-dimethoxypropane, p-TsOH Acetone Room temperature 4-6 hours 85-90
Silylation TBDMSCl, imidazole DMF Room temperature 12 hours 90-95
Oxidative cleavage NaIO₄ MeOH/H₂O 0-5°C 2 hours 70-75
Allylation AllylMgBr THF -78°C to RT 4 hours 65-70
Cyclization - THF Room temperature 24 hours 55-60
Deprotection 80% AcOH H₂O 40-50°C 4 hours 75-80

Route B: Via Modified Ribose Glycosylation

This alternative approach involves first preparing a modified ribose with the allyl group already incorporated, followed by glycosylation with a protected uracil base.

Synthesis of 5-Allyl-Ribose Derivative

Step 1: Preparation of Protected Ribose

Starting with D-ribose, selective protection of the 2,3-hydroxyl groups as an isopropylidene acetal and the 5-hydroxyl as a TBDMS ether produces a suitably protected intermediate.

Step 2: C5 Modification

Conversion of the protected ribose to a 5-allyl derivative can be achieved through a sequence involving:

  • Oxidation of the 1-hydroxyl to an aldehyde
  • Wittig reaction to introduce an allyl group
  • Reduction to establish the required stereochemistry

Step 3: Conversion to Glycosyl Donor

The modified ribose is converted to a suitable glycosyl donor, typically a 1-O-acetate or 1-chloro derivative.

Glycosylation with Protected Uracil
5-allyl-ribose donor + silylated uracil → protected 5-allyl-uridine

Glycosylation is typically performed using the Vorbrüggen method, with silylated uracil and a Lewis acid catalyst such as trimethylchlorosilane.

Deprotection

Removal of protecting groups under appropriate conditions yields the target 5-allyl-uridine with the required stereochemistry.

Table 2: Reaction Conditions for Key Steps in Route B

Step Reagents Solvent Temperature Time Yield (%)
Ribose protection 2,2-dimethoxypropane, p-TsOH Acetone Room temperature 6 hours 85-90
5-OH silylation TBDMSCl, imidazole DMF Room temperature 12 hours 90-95
1-OH oxidation Dess-Martin periodinane DCM 0°C to RT 3 hours 75-80
Wittig reaction Allyl-triphenylphosphonium bromide, n-BuLi THF -78°C to RT 6 hours 70-75
Reduction NaBH₄ MeOH 0°C 2 hours 85-90
Glycosylation TMSCl, Silylated uracil, SnCl₄ ACN 60-80°C 4 hours 60-65
Deprotection 80% AcOH H₂O 40-50°C 4 hours 75-80

Route C: Via Direct C5 Functionalization

This more challenging approach attempts to directly introduce the allyl group at the C5 position of the ribose in a pre-formed uridine derivative.

Synthesis via Radical Allylation

Step 1: Preparation of Suitable Uridine Derivative

Selective protection of the 2',3' and 5' hydroxyl groups with appropriate protecting groups prepares the uridine for C5 functionalization.

Step 2: Generation of C5 Radical

Treatment with appropriate radical initiators generates a radical at the C5 position of the ribose ring.

Step 3: Radical Allylation

Reaction with allyl tributyltin or other allyl radical acceptors introduces the allyl group at the C5 position.

Step 4: Deprotection

Careful deprotection yields the target 5-allyl-uridine.

Synthesis via Phosphate Activation

An alternative approach involves:

  • Protection of hydroxyl groups
  • Activation of C5 via phosphorylation
  • Displacement with allylmagnesium bromide
  • Deprotection to yield the target compound

Table 3: Reaction Conditions for Direct C5 Functionalization

Step Reagents Solvent Temperature Time Yield (%)
Protection Various protecting groups Various Variable Variable 80-90
Radical generation AIBN, Bu₃SnH Benzene 80°C 3 hours 60-65
Allylation Allyl tributyltin Benzene 80°C 6 hours 50-55
Deprotection Various conditions Various Variable Variable 70-80

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Table 4: Expected ¹H NMR Signals for 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Proton Chemical Shift (ppm) Multiplicity Integration
Uracil H-6 7.80-7.95 d 1H
Uracil H-5 5.65-5.80 d 1H
H-1' 5.80-6.00 d 1H
Allyl -CH= 5.70-5.90 m 1H
Allyl =CH₂ 5.00-5.20 m 2H
H-2' 4.30-4.50 t 1H
H-3' 4.10-4.30 d 1H
H-4' 3.90-4.10 s 1H
5'-CH₂OH 3.60-3.80 m 2H
Allyl -CH₂- 2.40-2.60 d 2H
OH groups 3.00-5.00 br s 3H

Table 5: Expected ¹³C NMR Signals for the Target Compound

Carbon Chemical Shift (ppm)
C-2 150-152
C-4 162-164
C-5 102-104
C-6 140-142
C-1' 90-92
C-2' 75-77
C-3' 70-72
C-4' 86-88
C-5' 84-86
5'-CH₂OH 62-64
Allyl -CH= 132-134
Allyl =CH₂ 116-118
Allyl -CH₂- 40-42

Mass Spectrometry

Expected mass spectral data for the target compound:

  • Molecular formula: C₁₂H₁₆N₂O₆
  • Exact mass: 284.1008
  • Expected [M+H]⁺: 285.1081
  • Expected [M+Na]⁺: 307.0901

Purification Procedures

Chromatographic Methods

Purification of the target compound and its intermediates typically employs silica gel column chromatography with carefully selected solvent systems.

Table 6: Chromatographic Purification Conditions

Compound Column Mobile Phase Rf Value
Protected intermediates Silica gel Hexane/EtOAc (7:3) 0.40-0.45
Partially deprotected intermediates Silica gel Hexane/EtOAc (1:1) 0.35-0.40
Final compound Silica gel DCM/MeOH (9:1) 0.25-0.30

Crystallization Techniques

For crystalline intermediates and the final product, recrystallization from appropriate solvent systems provides high-purity materials.

Table 7: Recrystallization Conditions

Compound Solvent System Crystallization Temperature Crystal Morphology
Protected intermediates Hexane/EtOAc Room temperature Needle-like
Final compound MeOH/H₂O 4°C Prism-like

Synthetic Challenges and Solutions

Stereochemical Control

Maintaining the defined stereochemistry (2R,3R,4S,5R) during synthesis presents significant challenges. Solutions include:

  • Use of chelation-controlled additions for stereoselective introduction of the allyl group
  • Substrate-controlled approaches exploiting existing stereochemistry in the ribose ring
  • Careful selection of reducing agents and reaction conditions to ensure stereoselective reductions

Selective Functionalization

Achieving selective modification at the C5 position while avoiding reactions at other reactive sites requires careful protection-deprotection strategies.

Purification Challenges

Separation of stereoisomers and closely related compounds necessitates specialized purification techniques, including:

  • Gradient elution chromatography
  • Selective crystallization
  • Preparative HPLC methods

Comparative Evaluation of Synthetic Routes

Table 8: Comparative Analysis of Synthetic Approaches

Parameter Route A Route B Route C
Overall yield 25-30% 20-25% 15-20%
Number of steps 6-7 8-9 5-6
Stereochemical control Good Excellent Moderate
Scalability Good Moderate Poor
Technical complexity Moderate High Very high
Required specialized equipment Standard Specialized Highly specialized
Cost-effectiveness High Moderate Low

化学反応の分析

Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .

科学的研究の応用

4’-alpha-C-Allyluridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its antiviral properties, particularly against RNA viruses.

    Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.

    Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.

作用機序

The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & CAS Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Target Compound 5′-Allyl, 3′,4′-dihydroxy, 5′-hydroxymethyl C₁₁H₁₆N₂O₇ Not explicitly provided Potential antiviral activity; allyl group enables conjugation or polymerization reactions.
5-Methyluridine (CAS 1463-10-1) 5-Methyl on pyrimidine; no allyl group C₁₀H₁₄N₂O₆ 258.23 RNA modification; standard in nucleoside research.
5′-Deoxy-5′-iodouridine (CAS 14259-58-6) 5′-Iodomethyl substitution C₉H₁₁IN₂O₅ 354.1 Radiolabeling; crystallography due to heavy atom.
3′-Azido-3′-deoxy-5-methyluridine (CAS 215176-58-2) 3′-Azido, 5-methyl on pyrimidine C₁₀H₁₃N₅O₅ 283.24 Click chemistry applications; antiviral prodrug development.
5-(Trifluoromethyl)pyrimidine analog (CAS N/A) 5-Trifluoromethyl on pyrimidine; 3′,4′-dihydroxy, 5′-methyl C₁₀H₁₁F₃N₂O₅ Calculated: 296.2 Enhanced metabolic stability and lipophilicity; potential anticancer agent.
3-Chloro-4-hydroxy analog (CAS N/A) 3′-Chloro, 4′-hydroxy, 5′-hydroxymethyl C₁₀H₁₃ClN₂O₅ 276.67 Halogenation for improved target binding; preclinical toxicity studies.
5,6-Dihydrouridine (CAS 5627-05-4) Saturated pyrimidine ring (dihydrouridine) C₉H₁₄N₂O₆ 246.22 RNA modification; reduces base-pairing stability in tRNA.
Fluorinated analog (CAS 784-71-4) 3′-Fluoro, 4′-hydroxy, 5′-hydroxymethyl C₉H₁₁FN₂O₆ Calculated: 262.2 Increased metabolic stability; antiviral applications.

Key Research Findings

c) Physicochemical Properties
  • Solubility : Hydroxymethyl and hydroxyl groups improve aqueous solubility, whereas trifluoromethyl or iodomethyl substitutions increase hydrophobicity .
  • Stability : Allyl and azido groups introduce reactivity, necessitating storage under inert atmospheres (e.g., argon) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。